Cas no 89860-74-2 (7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one)

7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one Chemical and Physical Properties
Names and Identifiers
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- 7,8,9,10-tetrahydro-5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one
- 7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
- F1907-1467
- SB33561
- 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
- 5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one, 7,8,9,10-tetrahydro-
- SCHEMBL8080267
- EN300-224844
- SB32411
- 5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
- AKOS017843746
- Z1317798644
- SB39708
- 89860-74-2
- DB-264015
- 7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one
-
- MDL: MFCD21840688
- Inchi: InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)
- InChI Key: BPTLVNXOZVWAGH-UHFFFAOYSA-N
- SMILES: O=C1NC2=CC=CC=C2N3CCCCC13
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 32.3Ų
7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224844-0.25g |
5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one |
89860-74-2 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
Life Chemicals | F1907-1467-2.5g |
7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one |
89860-74-2 | 95%+ | 2.5g |
$794.0 | 2023-09-07 | |
TRC | T890335-50mg |
7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one |
89860-74-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-224844-2.5g |
5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one |
89860-74-2 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0270-500mg |
7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one |
89860-74-2 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
Alichem | A029191648-1g |
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one |
89860-74-2 | 95% | 1g |
$430.44 | 2023-08-31 | |
1PlusChem | 1P00IGBN-50mg |
5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one, 7,8,9,10-tetrahydro- |
89860-74-2 | 95% | 50mg |
$176.00 | 2025-02-28 | |
1PlusChem | 1P00IGBN-250mg |
5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one, 7,8,9,10-tetrahydro- |
89860-74-2 | 95% | 250mg |
$314.00 | 2025-02-28 | |
1PlusChem | 1P00IGBN-10g |
5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one, 7,8,9,10-tetrahydro- |
89860-74-2 | 95% | 10g |
$2867.00 | 2024-04-20 | |
Aaron | AR00IGJZ-5g |
5H-Pyrido[1,2-a]quinoxalin-6(6aH)-one, 7,8,9,10-tetrahydro- |
89860-74-2 | 95% | 5g |
$2129.00 | 2024-07-18 |
7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one Related Literature
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
Additional information on 7,8,9,10-tetrahydro-5H-pyrido1,2-aquinoxalin-6(6aH)-one
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (CAS 89860-74-2): A Comprehensive Overview
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (CAS 89860-74-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research. This bicyclic structure combines pyridine and quinoxaline moieties, making it a valuable scaffold for drug discovery and material science applications. The compound's unique molecular architecture contributes to its diverse reactivity and potential biological activities.
The pyrido[1,2-a]quinoxaline core of this molecule represents an important class of nitrogen-containing heterocycles that have shown promise in medicinal chemistry. Researchers have focused on derivatives of 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one due to their potential as kinase inhibitors and central nervous system modulators. Recent studies suggest these compounds may interact with various biological targets, though specific mechanisms are still under investigation.
From a synthetic chemistry perspective, CAS 89860-74-2 serves as a versatile intermediate for constructing more complex molecular architectures. The compound's reactivity stems from its partially saturated ring system, which allows for selective functionalization at multiple positions. Chemists have developed various synthetic routes to access 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, including cyclization reactions of appropriately substituted precursors and catalytic hydrogenation methods.
The physicochemical properties of 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one make it particularly interesting for pharmaceutical applications. Its moderate lipophilicity and molecular weight fall within the range typically preferred for drug-like molecules. The compound's solubility profile can be modified through salt formation or prodrug strategies, addressing one of the key challenges in drug development.
In material science, derivatives of pyrido[1,2-a]quinoxaline have shown potential as organic semiconductors and fluorescent materials. The extended π-conjugation in these systems, combined with the electron-rich nitrogen atoms, creates interesting electronic properties that researchers are exploring for optoelectronic applications. This dual utility in both life sciences and materials science makes CAS 89860-74-2 an important building block in modern chemistry.
The safety profile of 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one has been studied in preliminary toxicological assessments. While comprehensive data may be limited for the specific compound, related pyrido[1,2-a]quinoxaline derivatives generally show acceptable safety margins for research purposes. Proper handling procedures should always be followed when working with any chemical substance in laboratory settings.
Market analysis indicates growing interest in CAS 89860-74-2 and its derivatives, particularly from pharmaceutical companies engaged in neurological and oncological research. The compound's structural features align with current trends in small molecule drug discovery, where nitrogen-rich heterocycles are increasingly valued. Several patent applications have emerged featuring 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one as a key structural element.
Recent advances in synthetic methodology have improved access to pyrido[1,2-a]quinoxaline derivatives, including 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one. Modern catalytic systems and flow chemistry approaches have reduced production costs and increased yields, making these compounds more accessible for both academic and industrial research programs.
Quality control standards for CAS 89860-74-2 typically include HPLC purity assessment, spectroscopic characterization (NMR, MS), and elemental analysis. Reputable suppliers provide certificates of analysis with detailed specifications to ensure researchers receive material of consistent quality. Storage recommendations generally suggest protection from light and moisture at controlled temperatures.
The future research directions for 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one include exploration of its biological activities through high-throughput screening, development of novel synthetic derivatives, and investigation of its materials properties. The compound's versatility ensures it will remain relevant across multiple scientific disciplines in the coming years.
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